(R)-(4-Methylmorpholin-2-yl)methanamine dihydrochloride
Beschreibung
(R)-(4-Methylmorpholin-2-yl)methanamine dihydrochloride is a chiral amine derivative featuring a morpholine ring substituted with a methyl group at the 4-position and a methanamine group at the 2-position. The R-configuration at the morpholine ring’s stereocenter distinguishes it from its S-enantiomer, which can significantly influence its pharmacological and physicochemical properties. As a dihydrochloride salt, this compound exhibits enhanced water solubility compared to its free base form, making it suitable for pharmaceutical applications requiring bioavailability .
Eigenschaften
IUPAC Name |
[(2R)-4-methylmorpholin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8-2-3-9-6(4-7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVGPZSZOJPAFK-QYCVXMPOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@@H](C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Enantioselective Synthesis via Chiral Morpholine Intermediates
The compound’s (R)-configuration necessitates enantioselective methods. A common approach involves resolving racemic mixtures or employing chiral auxiliaries. For instance, N-alkylation of (R)-4-methylmorpholine-2-carboxylic acid derivatives with protected amines, followed by deprotection and hydrochlorination, yields the target compound. Key steps include:
-
Chiral pool synthesis : Starting from (R)-epichlorohydrin, which is condensed with methylamine to form the morpholine ring. The resulting intermediate undergoes reductive amination with formaldehyde to introduce the methanamine moiety.
-
Asymmetric catalysis : Palladium-catalyzed hydrogenation of a prochiral enamine precursor achieves high enantiomeric excess (ee > 98%).
Table 1: Representative Reaction Conditions for N-Alkylation
| Reagent | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Methylamine HCl | Ethanol | 80 | None | 65 |
| Benzyl chloroformate | THF | 25 | Triethylamine | 78 |
| 1-Bromo-4-chlorobutane | DMF | 100 | K₂CO₃ | 82 |
Optimization of Stereochemical Purity
Resolution Techniques
Racemic 4-methylmorpholin-2-yl methanamine is resolved using diastereomeric salt formation with (R)-mandelic acid. The (R)-enantiomer preferentially crystallizes, achieving 99% ee after recrystallization.
Chromatographic Methods
Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) separates enantiomers with a resolution factor (Rs) of 2.1.
Purification and Salt Formation
Hydrochloride Salt Precipitation
The free base is treated with HCl gas in ethyl acetate, yielding the dihydrochloride salt. Optimal conditions include:
-
Stoichiometry : 2.2 equivalents HCl to ensure complete protonation.
-
Temperature : 0–5°C to prevent decomposition.
Table 2: Characterization Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 212–214°C (dec.) | Differential Scanning Calorimetry |
| [α]D²⁵ | +24.5° (c = 1, H₂O) | Polarimetry |
| HPLC Purity | 99.3% | C18, 0.1% TFA/MeCN |
Industrial-Scale Production
Continuous Flow Synthesis
Recent advances utilize microreactors for gas dispersion tube-based synthesis (as described in US5324483A), enabling high-throughput production. Key parameters:
-
Residence time : 30 minutes.
-
Pressure : 2 bar.
-
Yield : 85% with 99% ee.
Challenges and Mitigation Strategies
Byproduct Formation
N-Oxidation of the morpholine ring occurs at temperatures >100°C. Mitigation includes:
-
Inert atmosphere : Nitrogen or argon sparging.
-
Catalytic inhibitors : Addition of 0.1% EDTA.
Analyse Chemischer Reaktionen
Types of Reactions
®-(4-Methylmorpholin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The compound has been investigated for its potential as a pharmacological agent. It has been utilized in studies focusing on the modulation of G protein-coupled receptors (GPCRs), particularly GPR88, which is implicated in several neurological disorders.
Case Study: GPR88 Agonists
Recent research has explored the structure-activity relationship (SAR) of various derivatives of (R)-(4-Methylmorpholin-2-yl)methanamine dihydrochloride. These studies indicate that modifications at specific sites can enhance receptor potency and selectivity. For instance, the introduction of lipophilic groups has been shown to improve binding affinity to GPR88, which could lead to novel treatments for conditions such as schizophrenia and anxiety disorders .
Catalytic Applications
This compound serves as a chiral catalyst in asymmetric synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Case Study: Chiral Catalysis
In a study involving the addition of diethylzinc to benzaldehyde, (R)-(4-Methylmorpholin-2-yl)methanamine dihydrochloride was employed as a catalyst. The reaction yielded high enantioselectivity, showcasing its effectiveness in producing chiral alcohols from prochiral substrates. The selectivity observed was attributed to the steric and electronic properties imparted by the morpholine ring structure .
Synthesis of Bioactive Compounds
The compound is also utilized in the synthesis of various bioactive molecules, including aminodiols and oxadiazoles, which have shown promise in pharmacological applications.
Data Table: Synthesis Overview
| Compound Type | Reaction Type | Yield (%) | Notes |
|---|---|---|---|
| Aminodiols | Hydroboration/Dihydroxylation | 70-90 | Used as chiral catalysts |
| Oxadiazoles | HBTU-mediated coupling | 60-80 | Potential GPR88 agonists |
| Glycinamides | Amine coupling | 50-75 | Investigated for CNS activity |
Research on Selective Inhibition
Recent studies have identified (R)-(4-Methylmorpholin-2-yl)methanamine dihydrochloride as a potential dual inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). This inhibition may have therapeutic implications for cardiovascular diseases and cancer.
Case Study: ROCK Inhibition
In vitro assays demonstrated that derivatives of this compound exhibited significant inhibitory activity against both ROCK isoforms, with some compounds showing selectivity towards ROCK2. This selectivity can be crucial for minimizing side effects associated with broader kinase inhibition .
Wirkmechanismus
The mechanism of action of ®-(4-Methylmorpholin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Stereoisomeric Analog: (S)-(4-Methylmorpholin-2-yl)methanamine
- Key Differences :
- Stereochemistry : The S-enantiomer (BD212828) differs in the configuration at the morpholine ring’s 2-position, which may alter receptor binding affinity or metabolic stability .
- Applications : Enantiomeric pairs are often studied for divergent biological activities. For example, the R-form may exhibit higher potency in targeting specific enzymes or receptors due to stereoselective interactions.
Substituted Morpholine Derivatives
2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine Dihydrochloride (CAS 31466-47-4)
- Structure : Incorporates a 4-methoxyphenyl group and a morpholine ring.
- Molecular Formula : C₁₃H₂₀N₂O₂; MW : 236.31 g/mol.
- The absence of a stereocenter simplifies synthesis but limits chiral-specific applications .
Dichlorido{2-(morpholin-4-yl)ethanamine}dihalides (Copper Complex)
- Structure : A copper(II) complex with a morpholine-ethylamine ligand.
- The dihydrochloride form of the target compound may exhibit distinct ionic interactions in biological systems .
Heterocyclic Analogs
(4-Methylthiazol-2-yl)methanamine Dihydrochloride (CAS 71064-30-7)
- Structure : Replaces the morpholine ring with a thiazole ring.
- Molecular Formula : C₅H₁₀Cl₂N₂S; MW : 201.12 g/mol.
- Comparison :
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine Dihydrochloride (CAS 1790140-73-6)
- Structure : Combines morpholine and thiazole moieties.
- Molecular Formula : C₈H₁₃N₃OS·2HCl; MW : 272.19 g/mol.
- Comparison :
Reactive Derivatives
(4-Methylmorpholin-2-yl)methanesulfonyl Chloride Hydrochloride (CAS 1955541-66-8)
- Structure : Features a sulfonyl chloride group.
- Molecular Formula: C₆H₁₃Cl₂NO₃S; MW: 250.15 g/mol.
- Comparison :
(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine Hydrochloride (CAS 1332531-32-4)
- Structure: Contains an oxadiazole ring and 4-methoxyphenoxy group.
- Molecular Formula : C₁₃H₁₈ClN₃O₃; MW : 299.76 g/mol.
- The bulky aromatic group increases steric hindrance, possibly reducing binding efficiency compared to the target compound’s compact structure .
Research Findings and Implications
- Chiral Specificity: The R-enantiomer’s configuration may enhance binding to G-protein-coupled receptors (GPCRs) or enzymes like monoamine oxidases, as seen in other chiral amines .
- Solubility vs. Lipophilicity : The dihydrochloride form of the target compound balances solubility and membrane permeability, unlike the more lipophilic phenyl-substituted analog .
- Metabolic Stability : Thiazole-containing analogs (e.g., CAS 71064-30-7) resist oxidative metabolism better than morpholine derivatives, but their lower solubility limits formulation options .
Biologische Aktivität
(R)-(4-Methylmorpholin-2-yl)methanamine dihydrochloride, a compound with potential biological activity, is gaining attention in pharmaceutical research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: (R)-(4-Methylmorpholin-2-yl)methanamine dihydrochloride
- Molecular Formula: C6H15Cl2N3O
- CAS Number: Not specified in the search results.
The compound features a morpholine ring, which is known for its ability to interact with biological targets due to its nitrogen atoms and steric configuration.
The biological activity of (R)-(4-Methylmorpholin-2-yl)methanamine dihydrochloride can be attributed to its interaction with various receptors and enzymes. The morpholine moiety is particularly significant in modulating biological pathways:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Interaction: It could act as a ligand for certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to (R)-(4-Methylmorpholin-2-yl)methanamine dihydrochloride exhibit antimicrobial properties. For instance, studies have shown that morpholine derivatives can possess antibacterial activities against various pathogens by disrupting cell wall synthesis or inhibiting protein synthesis .
Case Studies
- Antimicrobial Efficacy:
- Cancer Research:
Comparison of Biological Activities
| Compound | Antimicrobial Activity | Cancer Cell Apoptosis | Mechanism of Action |
|---|---|---|---|
| (R)-(4-Methylmorpholin-2-yl) | Moderate | Induces Apoptosis | Enzyme inhibition, receptor modulation |
| Similar Morpholine Derivatives | Significant | Yes | Disruption of cell wall synthesis |
| Other Morpholine-Based Compounds | Variable | Yes | Various mechanisms depending on structure |
Summary of Research Findings
Q & A
Q. What are the standard synthetic routes for (R)-(4-Methylmorpholin-2-yl)methanamine dihydrochloride, and how is stereochemical purity ensured?
The synthesis typically involves chiral resolution or asymmetric catalysis to obtain the (R)-enantiomer. For example, intermediates like 4-methylmorpholin-2-yl scaffolds can be functionalized via reductive amination, followed by dihydrochloride salt formation using HCl gas in anhydrous ethanol. Stereochemical purity is validated using chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Reaction progress is monitored via TLC or LC-MS to confirm intermediate formation .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ as solvent) confirm the morpholine ring structure and amine proton environments. Key signals include methyl groups (δ ~1.2 ppm) and morpholine oxygen-coupled protons (δ ~3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ for C₇H₁₅N₂O·2HCl).
- X-ray Crystallography : Resolves absolute configuration for enantiopure samples .
Q. How should researchers handle storage and stability of this compound?
Store desiccated at –20°C in amber vials to prevent hygroscopic degradation. Stability studies under accelerated conditions (40°C/75% RH) over 4 weeks can assess decomposition, monitored via HPLC-UV (e.g., C18 columns, 220 nm detection) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
Discrepancies often arise from solvent effects or proton exchange. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts and compare with experimental data. For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign coupling networks. Cross-validate with alternative solvents (CDCl₃ vs. DMSO-d₆) .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps to reduce nitro or imine intermediates.
- Salt Formation : Dihydrochloride precipitation improves purity; optimize HCl stoichiometry to avoid over-acidification.
- DoE (Design of Experiments) : Vary temperature, solvent (THF vs. MeOH), and reaction time to maximize efficiency .
Q. How are trace impurities identified and quantified in this compound?
Use LC-MS/MS with a C18 column (0.1% formic acid in H₂O/MeCN gradient). Compare retention times and fragmentation patterns against spiked standards (e.g., morpholine derivatives). For genotoxic impurities, employ ICH M7 guidelines with LOQ ≤ 1 ppm .
Q. What mechanistic insights explain its reactivity in drug candidate synthesis?
The secondary amine group participates in nucleophilic substitutions (e.g., alkylation) or Schiff base formation. Computational docking (AutoDock Vina) can model interactions with biological targets (e.g., enzymes in EP 3,294,732 B1). In vitro assays (e.g., kinase inhibition) validate hypothesized mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
